D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine
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Overview
Description
D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine is a synthetic opioid peptide with analgesic properties. It is often considered a selective δ-opioid receptor agonist but also binds to the μ1 subtype of μ-opioid receptors .
Preparation Methods
The synthesis of D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Chemical Reactions Analysis
D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions to yield the corresponding amino alcohols.
Scientific Research Applications
D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: It serves as a tool to investigate the role of opioid receptors in various biological processes.
Medicine: It is explored for its potential analgesic properties and its ability to modulate pain pathways.
Industry: It is utilized in the development of new opioid peptides with improved pharmacological profiles.
Mechanism of Action
The mechanism of action of D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine involves its binding to δ-opioid receptors and μ1-opioid receptors. Upon binding, it activates these receptors, leading to the inhibition of adenylate cyclase activity, reduction of cAMP levels, and subsequent modulation of ion channels. This results in the inhibition of neurotransmitter release and the reduction of pain perception .
Comparison with Similar Compounds
D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine can be compared with other similar compounds such as:
Biphalin: A dimeric enkephalin that is a potent and non-selective opioid receptor agonist.
[Met5]Enkephalin: A naturally occurring opioid peptide with high affinity for δ-opioid receptors.
Properties
CAS No. |
64975-66-2 |
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Molecular Formula |
C29H39N5O7 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22-,23+,24-/m1/s1 |
InChI Key |
ZHUJMSMQIPIPTF-LZQXYRQZSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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